molecular formula C22H15N3O3S B2694132 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 476321-57-0

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Katalognummer B2694132
CAS-Nummer: 476321-57-0
Molekulargewicht: 401.44
InChI-Schlüssel: FCCSYEZXBPFZDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H19N3O8 . It has a molecular weight of 381.34 .


Synthesis Analysis

A solvent-controlled two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields . A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.45±0.1 g/cm3 and a predicted pKa of 14.99±0.46 .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

A study by Patel and Patel (2015) explored the synthesis of heterocyclic compounds related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide. These compounds were evaluated for their antibacterial activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, and antifungal activity against strains like Penicillium expansum. The study found that some compounds exhibited significant antimicrobial properties (Patel & Patel, 2015).

Cancer Research

Salahuddin et al. (2014) conducted research on derivatives of benzamide, including those similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, for their potential in cancer treatment. The compounds were evaluated for anticancer activity against various cancer cell lines, and some showed promising results, especially against breast cancer cells (Salahuddin et al., 2014).

Electrochemical and Optical Properties

Srivastava et al. (2017) examined compounds structurally related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide for their unique electrochemical and optical properties. These properties include luminescence in both solid and liquid states and responsiveness to various stimuli, indicating potential applications in materials science (Srivastava et al., 2017).

Development of VEGFR-2 Inhibitors

Borzilleri et al. (2006) explored the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. They identified compounds structurally similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide as potent and selective inhibitors of VEGFR-2, showing promise in the treatment of various cancers (Borzilleri et al., 2006).

Synthesis and Characterization in Chemical Research

Wei et al. (2016) focused on the synthesis of benzoquinazolines and phenanthrenquinazolines, which are closely related to the chemical structure . Their study provides insight into the synthesis methods and characterization of these compounds, which could be relevant for the study and application of 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (Wei et al., 2016).

Zukünftige Richtungen

The compound can be used as novel antibody drug conjugates . This suggests potential applications in the field of medicine, particularly in targeted drug delivery systems.

Eigenschaften

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-18-10-11-19(27)25(18)15-6-3-5-14(12-15)21(28)24-22-23-17-9-8-13-4-1-2-7-16(13)20(17)29-22/h1-9,12H,10-11H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCSYEZXBPFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.